molecular formula C19H28N4O2 B4564496 N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide

N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide

Cat. No.: B4564496
M. Wt: 344.5 g/mol
InChI Key: HRERDNWRPVOSSQ-UHFFFAOYSA-N
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Description

N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide is a complex organic compound that features a morpholine ring, a benzodiazole ring, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved by cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzodiazole ring is replaced by a morpholine moiety.

    Attachment of the Butanamide Group: This step involves the coupling of the benzodiazole-morpholine intermediate with a butanoyl chloride or a similar reagent under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzodiazole ring or the butanamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzodiazole or morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the benzodiazole or morpholine rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential as a pharmaceutical intermediate or active ingredient due to its structural features.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
  • 4-Methylmorpholine
  • Tridemorph
  • Dimethomorph

Uniqueness

N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide is unique due to its specific combination of a morpholine ring, a benzodiazole ring, and a butanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[2-(morpholin-4-ylmethyl)-1-propylbenzimidazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-3-5-19(24)20-15-6-7-17-16(13-15)21-18(23(17)8-4-2)14-22-9-11-25-12-10-22/h6-7,13H,3-5,8-12,14H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRERDNWRPVOSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCOCC3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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